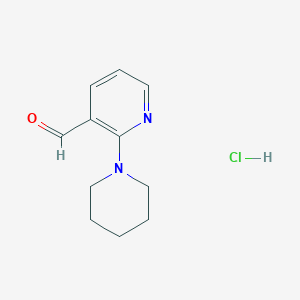

2-(Piperidin-1-yl)nicotinaldehyde hydrochloride

Description

2-(Piperidin-1-yl)nicotinaldehyde hydrochloride is a nicotinamide-derived compound featuring a piperidine ring substituted at the 2-position of the pyridine core and an aldehyde functional group.

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13;/h4-6,9H,1-3,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSEPWVRLVFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride typically involves the reaction of nicotinaldehyde with piperidine under controlled conditions. One common method involves the condensation of nicotinaldehyde with piperidine in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride may involve more efficient and scalable methods. These methods often include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production costs. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)nicotinaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.

Major Products Formed

Oxidation: The major product is 2-(Piperidin-1-yl)nicotinic acid.

Reduction: The major product is 2-(Piperidin-1-yl)nicotinyl alcohol.

Substitution: The major products depend on the specific substitution reaction and the reagents used.

Scientific Research Applications

Therapeutic Applications

Neurological Disorders

Research indicates that compounds similar to 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride may act as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation is relevant for treating neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The ability to influence neurotransmitter systems positions this compound as a candidate for further exploration in neuropharmacology .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of piperidine derivatives. For instance, studies have shown that various piperidine-containing compounds exhibit significant activity against a range of bacterial and fungal pathogens. This suggests that 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride could be investigated for its potential as an antimicrobial agent .

Cancer Research

In the realm of oncology, piperidine derivatives have shown promise in selectively targeting cancer cells. The compound's structural features may contribute to its ability to inhibit tumor growth or induce apoptosis in specific cancer cell lines. Preliminary studies indicate that modifications to the piperidine structure can enhance selectivity and potency against certain cancer types .

Biological Activities

Antitubercular Activity

Recent studies have explored the antitubercular properties of compounds related to 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride. The compound's ability to inhibit Mycobacterium tuberculosis has been noted, suggesting its potential use in developing new treatments for tuberculosis, especially drug-resistant strains .

Sirtuin Activation

Another area of interest is the activation of sirtuins, a family of proteins involved in cellular regulation and longevity. Compounds similar to 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride have been evaluated for their ability to activate Sirt6, which plays a role in various diseases, including metabolic disorders and cancer .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

a) 5-(Piperidin-1-yl)nicotinic Acid (CAS 878742-33-7)

- Structure : Nicotinic acid derivative with a piperidine substituent at the 5-position and a carboxylic acid group at the 3-position.

- Properties : Molecular weight 206.24; solid at room temperature; soluble in polar solvents due to the carboxylic acid group .

- Safety data emphasize precautions for skin/eye irritation and proper storage .

- Comparison : Unlike the aldehyde group in 2-(piperidin-1-yl)nicotinaldehyde, the carboxylic acid in this compound reduces reactivity but enhances stability.

b) N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide Hydrochloride (CAS 902836-08-2)

- Structure : Nicotinamide derivative with a piperazine ring at the 2-position and a dimethylamide group.

- Properties : Higher molecular weight due to the piperazine and amide groups; likely improved water solubility compared to piperidine analogs .

- Applications: Potential use in receptor-binding studies, given the piperazine moiety’s affinity for neurotransmitter targets.

- Comparison : Replacing piperidine with piperazine introduces additional hydrogen-bonding sites, which may alter pharmacokinetics and target selectivity.

c) N-Cyclopropyl-2-(1-piperazinyl)nicotinamide Hydrochloride (CAS 902836-65-1)

- Structure : Similar to the above but with a cyclopropyl group attached to the amide nitrogen.

- Comparison : The cyclopropyl modification may enhance metabolic stability compared to unsubstituted analogs like 2-(piperidin-1-yl)nicotinaldehyde.

Antimicrobial Activity of Piperidine-Containing Pyrimidinones

Several pyrimidinone derivatives with piperidin-1-yl ethylthio substituents (e.g., compounds 6a–f in ) exhibit notable antimicrobial activity:

- Activity Profile :

- Comparison : The aldehyde group in 2-(piperidin-1-yl)nicotinaldehyde may confer different reactivity, enabling covalent interactions with microbial enzymes, though this remains speculative without direct data.

a) Afbobetin Hydrochloride (USAN zz-103)

- Structure: Contains a piperidinyl-naphthalene core linked to a cyanoacrylate ester.

- Applications : Used for early detection of Alzheimer’s disease via β-amyloid imaging .

b) Rimonabant Hydrochloride

- Applications: Cannabinoid receptor antagonist; historically used for obesity treatment .

- Comparison : The carboxamide group in rimonabant enhances receptor binding specificity, whereas the aldehyde in the target compound may serve as a reactive handle for prodrug design.

Reactivity and Stability

- Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): Structure: Chlorinated derivative of nicotinic acid. Reactivity: Electrophilic acylating agent; reacts with nucleophiles like amines or alcohols . Comparison: The aldehyde in 2-(piperidin-1-yl)nicotinaldehyde is less reactive than the chloride but may participate in condensation reactions (e.g., forming Schiff bases).

Biological Activity

2-(Piperidin-1-yl)nicotinaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-(Piperidin-1-yl)nicotinaldehyde hydrochloride is a piperidine derivative with a nicotinaldehyde moiety. Its structure can be represented as follows:

This compound exhibits properties typical of piperidine derivatives, including the ability to interact with various biological targets.

The biological activity of 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in neurological functions and disorders.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15.4 |

| A549 (Lung) | 22.3 |

| HeLa (Cervical) | 18.7 |

These results indicate a promising profile for further development as an anticancer agent .

Antimicrobial Activity

The compound also displays antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, it was found to inhibit the growth of:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Cancer Cell Line Studies

A study conducted on MDA-MB-231 cells revealed that treatment with 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride resulted in significant apoptosis induction, as evidenced by increased caspase-3 activity and PARP cleavage. The study concluded that the compound's mechanism involves the activation of intrinsic apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. The results showed a dose-dependent inhibition of bacterial growth, supporting its potential use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with a nicotinaldehyde derivative under basic conditions. Key factors include:

- Temperature : Maintain 0–5°C during alkylation to reduce side reactions (e.g., over-alkylation) .

- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Piperidin-1-yl)nicotinaldehyde hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the piperidine ring’s integration (e.g., 6 protons for the piperidinyl group) and aldehyde proton resonance (~9.8–10.2 ppm) .

- FT-IR : Verify the aldehyde C=O stretch (~1700 cm⁻¹) and hydrochloride salt formation (N–H stretches ~2500–3000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the molecular formula (C₁₁H₁₅ClN₂O) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation exposure; monitor airborne concentrations .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can the alkylation step in synthesis be optimized to minimize by-products?

- Methodological Answer :

- Stoichiometry : Use a 1.1:1 molar ratio of piperidine to aldehyde precursor to limit di-alkylation .

- Catalysis : Add catalytic KI (0.1 eq) to accelerate SN2 mechanisms in polar solvents .

- Reaction Monitoring : Employ TLC (hexane:ethyl acetate = 3:1) to track progress and halt at ~85% conversion .

Q. How should researchers address discrepancies between theoretical and experimental NMR data?

- Methodological Answer :

- Solvent Effects : Re-run NMR in DMSO-d₆ to assess hydrogen bonding’s impact on chemical shifts .

- Dynamic Effects : Conduct variable-temperature NMR to identify conformational exchange broadening .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies resolve contradictory bioactivity data across assay systems?

- Methodological Answer :

- Assay Standardization : Normalize protocols for cell viability (e.g., MTT vs. ATP-based assays) .

- Metabolite Screening : Use LC-MS to identify degradation products in cell media that may interfere .

- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-radioligands) to validate target engagement .

Q. What factors contribute to degradation under varying storage conditions?

- Methodological Answer :

- Humidity : Hydrolysis of the aldehyde group is accelerated above 60% RH; use desiccants like silica gel .

- Light Exposure : UV light promotes oxidation; store in amber glass vials .

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life in buffered solutions .

Application-Oriented Questions

Q. In what pharmaceutical contexts is this compound used as an intermediate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.